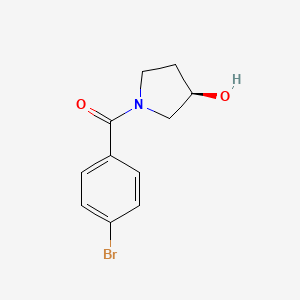![molecular formula C17H17NO2 B8551471 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone CAS No. 792122-84-0](/img/structure/B8551471.png)
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone is an organic compound that belongs to the class of quinolinones This compound is characterized by a quinoline core structure with a methoxyphenylmethyl substituent
Méthodes De Préparation
The synthesis of 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,4-dihydroquinolin-2(1H)-one.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The mixture is heated to facilitate the condensation reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted quinolinones and dihydroquinolines.
Applications De Recherche Scientifique
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mécanisme D'action
The mechanism by which 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to inflammation and cell proliferation, such as the NF-kB signaling pathway.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone can be compared with other quinolinone derivatives:
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Triazole Derivatives: These compounds exhibit different pharmacological properties due to the presence of a triazole ring.
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Propriétés
Numéro CAS |
792122-84-0 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-20-15-9-6-13(7-10-15)12-18-16-5-3-2-4-14(16)8-11-17(18)19/h2-7,9-10H,8,11-12H2,1H3 |
Clé InChI |
RZEAWDJTUTWGLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)CCC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
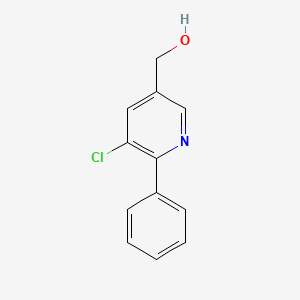
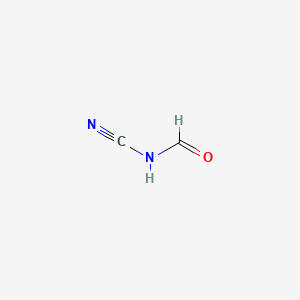
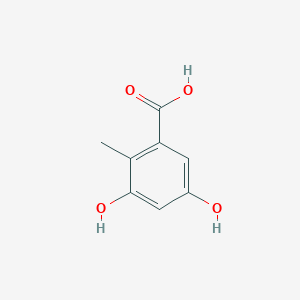
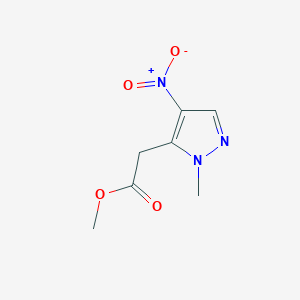

![Carbamic acid,[2-amino-4-[6-(phenylmethoxy)-3-pyridinyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8551417.png)
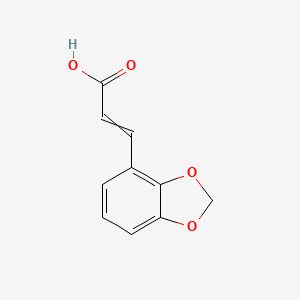
![N-[4-(2-chlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B8551430.png)
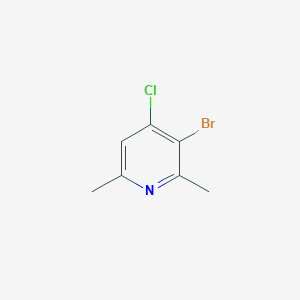

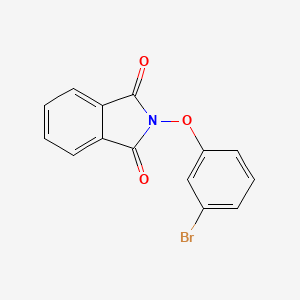
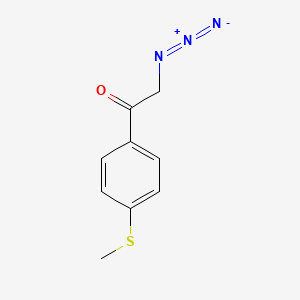
![2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole](/img/structure/B8551499.png)
